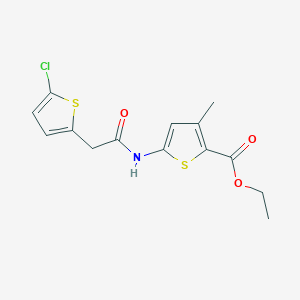![molecular formula C16H11N3O2S B2979960 methyl 6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylate CAS No. 438574-73-3](/img/structure/B2979960.png)
methyl 6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “methyl 6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylate” is a complex organic molecule. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound . Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures. The benzimidazole core itself is a bicyclic compound, consisting of fused rings of benzene and imidazole .Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases . It can also undergo reactions with various electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, benzimidazole has a molar mass of 118.139 g·mol −1 and a melting point of 170 to 172 °C .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Abu‐Hashem (2018) synthesized various heterocyclic compounds, including substituted benzimidazoloquinazolines, and evaluated their antimicrobial activity. This research demonstrated the potential of these compounds in developing new antimicrobials against a variety of bacterial and fungal pathogens. The compounds synthesized displayed significant growth inhibition of bacteria and fungi, highlighting their potential in antimicrobial drug development (Abu‐Hashem, 2018).
Anti-Helicobacter pylori Agents
Carcanague et al. (2002) expanded on the chemistry of benzimidazolylsulfanyl derivatives, generating compounds with potent and selective activities against Helicobacter pylori. Their work underscores the significance of these compounds in addressing gastric infections caused by H. pylori, particularly those resistant to conventional treatments (Carcanague et al., 2002).
Synthesis of Tetra- and Pentaaza Heterocyclic Systems
Harutyunyan (2014) focused on the synthesis of new 6-sulfanyl-substituted benzimidazo[1,2-c]quinazolines, contributing to the development of novel heterocyclic systems. This work provides valuable insights into the design and synthesis of complex molecular structures with potential applications in various fields of chemistry and pharmacology (Harutyunyan, 2014).
HIV Integrase Inhibitory Activity
Xu et al. (2009) designed and synthesized 4-oxo-4H-quinolizine-3-carboxylic acid derivatives with sulfamido, carboxylamido, benzimidazole, and benzothiazole substituents. These compounds were screened for their HIV integrase inhibitory activity, showcasing the potential of benzimidazoloquinazoline derivatives in HIV therapy (Xu et al., 2009).
Optoelectronic Materials
Lipunova et al. (2018) highlighted the application of quinazoline derivatives, including those related to benzimidazoloquinazolines, in the field of optoelectronic materials. Their review discusses the incorporation of these compounds into π-extended conjugated systems for the creation of novel materials for organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors (Lipunova et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c1-21-15(20)9-6-7-10-12(8-9)18-16(22)19-13-5-3-2-4-11(13)17-14(10)19/h2-8H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHLACWKRYLQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C3=NC4=CC=CC=C4N3C(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylic acid](/img/structure/B2979878.png)
![8-(4-chlorophenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2979879.png)


![N-(2-chloro-4-fluorophenyl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2979888.png)
![Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2979890.png)
![6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2979891.png)
![2-[Benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2979892.png)
![3-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2979893.png)


![Diethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3,8-dicarboxylate](/img/structure/B2979896.png)

